{6-[(2,2,2-Trifluoroethoxy)methyl]pyridin-3-yl}methanamine
Description
IUPAC Name: {6-[(2,2,2-Trifluoroethoxy)methyl]pyridin-3-yl}methanamine Molecular Formula: C$9$H${11}$F$3$N$2$O (base compound) Molecular Weight: 220.19 g/mol (base compound) Structure: A pyridine ring substituted at the 3-position with a methanamine group and at the 6-position with a (2,2,2-trifluoroethoxy)methyl group. The trifluoroethoxy moiety introduces strong electron-withdrawing effects and enhanced lipophilicity compared to non-fluorinated analogs.
This compound is commercially available as a dihydrochloride salt (C$9$H${14}$Cl$2$F$3$N$_2$O) for research purposes, with pricing starting at €754.00/50 mg . Its primary applications include use as a building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors or GPCR-targeted molecules.
Properties
IUPAC Name |
[6-(2,2,2-trifluoroethoxymethyl)pyridin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O/c10-9(11,12)6-15-5-8-2-1-7(3-13)4-14-8/h1-2,4H,3,5-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMPGXQSDGHMQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN)COCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of {6-[(2,2,2-Trifluoroethoxy)methyl]pyridin-3-yl}methanamine generally involves:
- Introduction of the trifluoroethoxy group onto a pyridine ring.
- Functionalization of the pyridine ring with a methanamine substituent.
- Use of halogenated pyridine derivatives as starting materials.
- Application of nucleophilic substitution, reductive amination, and catalytic hydrogenation steps.
Stepwise Synthesis from Halogenated Pyridine Precursors
A representative synthetic route, supported by recent literature, involves the following key steps:
| Step | Reaction Description | Reagents/Conditions | Outcome/Yield |
|---|---|---|---|
| 1 | Nucleophilic substitution of halogenated pyridine with 2,2,2-trifluoroethanol | 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride, K2CO3, DMF, 80 °C, overnight | Ether intermediate formed with high yield (~97%) |
| 2 | Conversion of aldehyde intermediates to oximes | Reaction with hydroxylamine in ethanol, room temperature | Oxime intermediate obtained with ~98% yield |
| 3 | Reduction of oxime to corresponding benzylamine | Ni-Al alloy reduction under hydrogen atmosphere | Benzylamine intermediate formed efficiently |
| 4 | Reductive amination with piperidinone derivatives | 1-methylpiperidin-4-one, reductive amination conditions | Key amine intermediate synthesized |
| 5 | Final functionalization via isocyanate coupling | Triphosgene, TEA, substituted anilines or benzylamines | Target compounds with desired substitution patterns |
This sequence is exemplified in the synthesis of related trifluoroethoxy-substituted pyridine derivatives and their amine analogs, demonstrating the feasibility of preparing this compound through analogous steps.
Catalytic and Oxidative Steps
- The trifluoroethoxy group is introduced by reacting dihalogenated toluene or pyridine derivatives with 2,2,2-trifluoroethanol in the presence of a strong base and copper-containing catalysts at elevated temperatures (95-100 °C), facilitating nucleophilic aromatic substitution.
- Oxidative steps utilizing potassium permanganate under controlled temperature (85-95 °C) convert methyl groups to carboxylic acids or aldehydes as intermediates.
- Catalytic hydrogenation under hydrogen pressure (0.39–0.59 MPa) at 69-72 °C using metal catalysts reduces oximes or nitro groups to amines, critical for obtaining the methanamine functionality.
Industrially Relevant Preparation Technology
A patented industrial process for related trifluoroethoxy pyridine derivatives involves:
- Dissolution of 2-mercaptobenzimidazole in methanol with alkali.
- Reaction with 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride.
- Filtration, washing, and drying to yield intermediates.
- Subsequent oxidation with hydrogen peroxide catalyzed in ethanol.
- Final isolation of the target compound with improved yield, reduced cost, and shorter production cycle, demonstrating scalability.
Data Table Summarizing Key Reaction Parameters
| Reaction Step | Reactants | Catalyst/Base | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Trifluoroethoxy substitution | 2,5-dihalotoluene + 2,2,2-trifluoroethanol | Strong base, Cu catalyst | Water or DMF | 95-100 | 4 h | High (≥80) | Molar excess of trifluoroethanol used |
| Oxidation to acid/aldehyde | Methyl intermediate + KMnO4 | None | Aqueous methanol | 81-95 | 6.5 h + 1 h | 81.6 | Temperature controlled addition |
| Oxime formation | Aldehyde + hydroxylamine | None | Ethanol | Room temp | 3 h | 98 | Monitored by TLC |
| Reduction to amine | Oxime + Ni-Al | Hydrogen gas | Ethanol | 69-72 | 3-5 h | High | Hydrogen uptake monitored |
| Reductive amination | Amine + piperidinone | Reducing agent | Ethanol | Room temp | Variable | Moderate to high | Key intermediate formation |
Research Findings and Observations
- The use of copper-containing catalysts and strong bases in trifluoroethoxy substitution reactions significantly enhances yield and reaction rate compared to traditional methods.
- Controlled oxidation using potassium permanganate allows selective conversion of methyl groups to carboxylic acids or aldehydes without overoxidation, critical for downstream functionalization.
- Reductive amination and catalytic hydrogenation steps are efficient and scalable, providing access to methanamine derivatives with high purity and yield.
- The industrial preparation methods emphasize solvent choice, temperature control, and catalyst recycling to optimize cost-efficiency and environmental impact.
Chemical Reactions Analysis
Types of Reactions
{6-[(2,2,2-Trifluoroethoxy)methyl]pyridin-3-yl}methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where the trifluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of pyridine oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
{6-[(2,2,2-Trifluoroethoxy)methyl]pyridin-3-yl}methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {6-[(2,2,2-Trifluoroethoxy)methyl]pyridin-3-yl}methanamine involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Differences
Substituent Effects: The trifluoroethoxy group in the target compound provides significant electron-withdrawing character and lipophilicity (logP ~1.8–2.2 estimated), which may enhance membrane permeability compared to methoxy (logP ~0.5) or methoxyethoxy analogs .
Amine Group Variations :
- The methanamine group in the target compound contrasts with ethylamine derivatives (e.g., ), where the additional methylene group may alter steric interactions or basicity (pKa differences).
Biological Activity
The compound {6-[(2,2,2-Trifluoroethoxy)methyl]pyridin-3-yl}methanamine , also known by its CAS number 771584-26-0, is a pyridine derivative characterized by the presence of a trifluoroethoxy group. This compound has garnered attention in pharmaceutical research due to its potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic applications.
- Molecular Formula : C₈H₉F₃N₂O
- Molecular Weight : 206.17 g/mol
- Structural Representation :
Biological Activity Overview
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities. The incorporation of the trifluoroethoxy moiety in this compound is hypothesized to improve pharmacokinetic properties and receptor interactions.
- Receptor Binding : Preliminary studies suggest that this compound may interact with various neurotransmitter receptors, potentially influencing serotonin and dopamine pathways.
- Enzyme Inhibition : The structure suggests possible inhibition of enzymes involved in neurotransmitter metabolism, which could lead to increased levels of these neurotransmitters in the brain.
Case Studies and Research Findings
- Antidepressant Activity : A study conducted on similar pyridine derivatives indicated that modifications with trifluoromethyl groups improved binding affinity to serotonin transporters, leading to enhanced antidepressant-like effects in animal models .
- Antimicrobial Properties : Compounds with similar structures have been reported to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives with trifluoromethyl substitutions showed significant inhibition against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Studies : Research on related compounds revealed varying degrees of cytotoxicity against cancer cell lines (e.g., HeLa and A549). The trifluoroethoxy group may contribute to increased cell membrane permeability, facilitating drug uptake .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the optimal synthetic routes for {6-[(2,2,2-Trifluoroethoxy)methyl]pyridin-3-yl}methanamine, and how can yield be maximized?
Methodological Answer: The synthesis typically involves functionalizing pyridine at the 6-position. A plausible route includes:
- Step 1: Bromination of 3-(aminomethyl)pyridine to introduce a leaving group at the 6-position.
- Step 2: Nucleophilic substitution with 2,2,2-trifluoroethoxymethyl via a Mitsunobu reaction or copper-catalyzed coupling to install the trifluoroethoxymethyl group .
- Step 3: Purification using flash chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Key Considerations: - Use anhydrous conditions to avoid hydrolysis of the trifluoroethoxy group.
- Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane/ethyl acetate) .
Q. Which analytical techniques are most effective for structural confirmation and purity assessment?
Methodological Answer:
- NMR Spectroscopy:
- HPLC-MS: Use a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and detect byproducts (e.g., unreacted intermediates) .
Advanced Research Questions
Q. How does the trifluoroethoxy group influence coordination chemistry and ligand design?
Methodological Answer: The -CF₃ group enhances electron-withdrawing effects, stabilizing metal-ligand complexes. To study this:
- Experiment: Synthesize Cu(II) or Ru(II) complexes and compare stability constants with non-fluorinated analogs.
- Techniques:
Q. What in vitro assays are suitable for evaluating bioactivity, and how should they be designed?
Methodological Answer:
- Target Identification: Screen against kinase or GPCR panels (e.g., Eurofins CEREP panels) due to pyridine-based ligands’ prevalence in these targets .
- Assay Design:
- Cytotoxicity: Use MTT assays (HEK293 or HepG2 cells, 24–48 hr exposure).
- Enzyme Inhibition: Test IC₅₀ via fluorescence polarization (e.g., EGFR kinase assay).
- Data Analysis: Compare results to control compounds (e.g., gefitinib for EGFR) to assess potency improvements from the trifluoroethoxy group .
Data Contradictions and Resolutions
Q. How to address discrepancies in reported solubility and stability data?
Methodological Answer:
- Solubility Testing: Use standardized conditions (e.g., shake-flask method in PBS pH 7.4 or DMSO). Conflicting data may arise from polymorphic forms.
- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis of the trifluoroethoxy group under acidic conditions is a known instability .
Tables of Key Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₁₁F₃N₂O | |
| Molecular Weight | 236.19 g/mol | |
| LogP (Predicted) | 1.8 (Schrödinger QikProp) | |
| ¹H NMR (CDCl₃) | δ 8.45 (1H, d, J=2.4 Hz, Py-H) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
